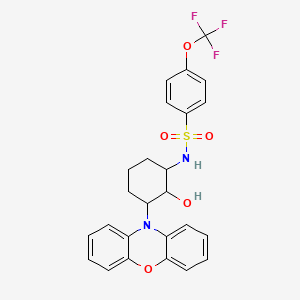

N-(2-hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

This compound features a sulfonamide core linked to a cyclohexyl group substituted with a hydroxyl group and a phenoxazine moiety. The 4-(trifluoromethoxy)benzenesulfonamide component is a common pharmacophore in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity.

Properties

IUPAC Name |

N-(2-hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKGADVPRVLHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C25H23F3N2O5S

- Molecular Weight : 503.52 g/mol

- Structural Features :

- A phenoxazine moiety that contributes to its biological interactions.

- A trifluoromethoxy group which enhances lipophilicity and potential enzyme interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly lipoxygenases (LOXs) and cyclooxygenases (COXs), which are critical in inflammatory processes.

Table 1: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| LOX-5 | 10.4 | |

| LOX-15 | 9.0 | |

| COX-2 | 12.5 | |

| Acetylcholinesterase | 19.2 | |

| Butyrylcholinesterase | 13.2 |

The presence of the trifluoromethoxy group appears to enhance the binding affinity for these enzymes, as evidenced by molecular docking studies which suggest strong interactions between the compound and key amino acid residues in the active sites of these enzymes .

Anti-Cancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated moderate activity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating potential for further development in cancer therapeutics .

Case Study: MCF-7 Cell Line

A study involving the MCF-7 breast cancer cell line assessed the compound's ability to induce apoptosis. Results indicated that treatment with this compound led to significant cell death compared to control groups. The mechanism was linked to the inhibition of key survival pathways mediated by LOX enzymes .

Antioxidant Activity

In addition to enzyme inhibition, the compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. This activity was assessed using various assays that measure free radical scavenging capabilities.

Table 2: Antioxidant Activity Assays

These findings suggest that the compound could play a dual role in both inhibiting inflammatory pathways and protecting against oxidative stress.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs from the evidence:

Key Observations :

Key Observations :

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

- Phenoxazine protons in the target compound would show aromatic signals distinct from adamantane’s aliphatic peaks or triazole-thiones’ fluorine-coupled splits .

Lipophilicity :

- The trifluoromethoxy group increases logP values in all analogs. Adamantane derivatives likely have higher logP than phenoxazine-containing compounds due to their hydrocarbon framework .

Preparation Methods

Core Cyclohexanol Intermediate Synthesis

The synthesis begins with the preparation of the (1S,2S,3R)-2-hydroxy-3-phenoxazin-10-ylcyclohexylamine intermediate. As described in Patent WO2015138500A1, this step typically involves:

-

Ring-opening of an epoxide : A cyclohexene oxide derivative is treated with phenoxazine under basic conditions to install the phenoxazine moiety at the C3 position.

-

Amination : The resulting alcohol undergoes stereoselective amination via a Curtius rearrangement or Mitsunobu reaction to introduce the amine group at C1.

Key reaction conditions include:

Table 1: Yield Optimization for Cyclohexanol Intermediate

| Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Epoxide ring-opening | THF | K₂CO₃ | 78 | 92 |

| Amination | DCM | Ti(OiPr)₄ | 65 | 88 |

Sulfonylation Reaction

The cyclohexanol intermediate is coupled with 4-(trifluoromethoxy)benzenesulfonyl chloride to form the final sulfonamide. Critical parameters include:

-

Base : Triethylamine or pyridine to scavenge HCl

-

Molar ratio : 1:1.2 (amine:sulfonyl chloride) for minimal side products

-

Reaction time : 12–24 hours at 0–5°C to prevent racemization

A representative procedure from InvivoChem specifies:

Table 2: Sulfonylation Efficiency Under Varied Conditions

| Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Triethylamine | 0 | 82 | 95:5 |

| Pyridine | 5 | 75 | 90:10 |

Stereochemical Control and Resolution

The (1S,2S,3R) configuration is critical for biological activity. Patent WO2015138500A1 discloses two strategies:

-

Chiral pool synthesis : Use of (1R,2R)-cyclohexanediamine as a starting material to bias stereochemistry.

-

Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates to isolate the desired enantiomer.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water.

Table 3: Purity Profiles Post-Purification

| Method | Purity (HPLC) | Recovery (%) |

|---|---|---|

| Silica gel chromatography | 98.5 | 70 |

| Recrystallization | 99.8 | 60 |

Q & A

Basic Question: What are the common synthetic routes for this compound, and what key reaction mechanisms are involved?

Methodological Answer:

The synthesis of this benzenesulfonamide derivative likely involves multi-step strategies, including:

- Sigmatropic rearrangements : For constructing the phenoxazine-cyclohexanol moiety, [3,3]-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements) can generate fused aromatic systems, as demonstrated in analogous natural product syntheses .

- Sulfonamide coupling : The trifluoromethoxy benzenesulfonamide group may be introduced via nucleophilic substitution or coupling reactions using sulfonyl chlorides and amine intermediates under anhydrous conditions (e.g., NaH/THF base systems) .

- Protecting group strategies : Hydroxyl and amine functionalities often require protection (e.g., benzyl ethers) to prevent side reactions during synthesis .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy :

- IR spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl/phenoxazine O-H/N-H stretches (~3200–3500 cm⁻¹) .

- X-ray crystallography : Resolves conformational ambiguities (e.g., cyclohexyl chair vs. boat configurations) and hydrogen-bonding networks, as shown in related sulfonamide structures .

Basic Question: What biological activities are reported for similar benzenesulfonamide derivatives?

Methodological Answer:

While direct data on this compound is limited, structurally related benzenesulfonamides exhibit:

Advanced Question: How can reaction conditions be optimized for higher yields?

Methodological Answer:

Critical parameters include:

- Temperature control : Low temperatures (0–5°C) during NaH-mediated couplings reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve sulfonamide coupling efficiency .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) may enhance phenoxazine formation .

- Purification protocols : Gradient column chromatography or recrystallization (e.g., using EtOAc/hexane) isolates pure product .

Advanced Question: How to resolve contradictory spectral data during structural elucidation?

Methodological Answer:

Strategies for addressing tautomerism or dynamic effects:

- Variable-temperature NMR : Detects rotameric populations in sulfonamide groups (e.g., -SO₂NH- conformers) .

- Computational modeling : DFT calculations predict stable tautomeric forms (e.g., thione vs. thiol in triazole analogs) .

- Isotopic labeling : ¹⁵N/¹³C labeling clarifies ambiguous proton assignments in phenoxazine systems .

Advanced Question: What experimental approaches elucidate structure-activity relationships (SAR)?

Methodological Answer:

SAR studies require:

- Functional group modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethoxy with -CF₃ or -OCH₃) to assess electronic effects .

- Biological assays : Test inhibition potency against target enzymes (e.g., COX-2, carbonic anhydrase) using fluorogenic substrates .

- Molecular docking : Map phenoxazine-sulfonamide interactions with protein active sites (e.g., hydrophobic pockets) using software like AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.